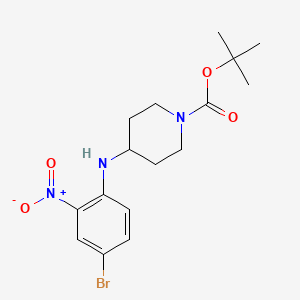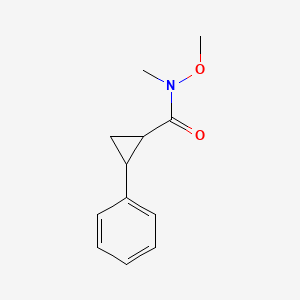
3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an oxadiazole ring, and a thiophene ring . These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, cyanoacetamides, which are similar to part of this compound, can be synthesized through several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent
This compound, featuring a thiophene and oxadiazole moiety, has been explored for its therapeutic potential . Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. The cyano and amide groups in the compound may further enhance its biological activity, making it a candidate for drug development and pharmacological studies.
Agriculture: Pesticide and Herbicide Chemistry
In agriculture, compounds like 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide could be studied for their use as pesticides or herbicides due to the bioactivity of the thiophene and oxadiazole components . Their potential to disrupt biological pathways in pests or inhibit growth in weeds makes them valuable for crop protection research.
Material Science: Organic Semiconductor Research
Thiophene is a key component in the synthesis of organic semiconductors. The compound could be investigated for its electrical conductivity properties and its potential use in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs) . Its structural properties might contribute to the development of new materials with improved performance.
Environmental Science: Pollutant Degradation
The reactivity of the cyano and amide groups could make this compound useful in environmental science, particularly in the study of pollutant degradation processes. It could serve as a model compound to understand the breakdown of similar structures in environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s structure suggests potential for enzyme inhibition, which could be pivotal in understanding metabolic pathways or developing inhibitors for enzymes involved in disease states. The oxadiazole moiety, in particular, is known for its role in enzyme binding .
Synthetic Chemistry: Building Block for Heterocyclic Compounds
Finally, as a building block in synthetic chemistry, this compound’s versatile structure allows for the synthesis of a variety of heterocyclic compounds. Its functional groups are reactive sites that can undergo further chemical transformations, leading to the creation of novel molecules with potential applications in various fields of research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c1-9-17-14(21-19-9)12-5-6-22-15(12)18-13(20)11-4-2-3-10(7-11)8-16/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJBDHJZYNUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)


![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)
![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)



![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)


![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)